molecular formula C17H23N3O4 B1678104 Primidolol CAS No. 67227-55-8

Primidolol

Cat. No. B1678104
CAS RN: 67227-55-8
M. Wt: 333.4 g/mol
InChI Key: RETPFDTUCPKFEC-UHFFFAOYSA-N
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Description

Primidolol is a beta adrenergic receptor antagonist . It’s also known as UK-11,443 and is an imidazolidinone derivative .


Molecular Structure Analysis

Primidolol has the IUPAC name 1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione . Its molecular formula is C17H23N3O4 . The average mass is 333.382 Da and the monoisotopic mass is 333.168854 Da .


Physical And Chemical Properties Analysis

Primidolol has a molar mass of 333.388 g·mol−1 . More detailed physical and chemical properties are not available in the search results.

Relevant Papers One relevant paper titled “PRIMIDOLOL: A new α- and β-blocker for hypertension” discusses Primidolol’s use in treating hypertension . Further analysis of this and other papers would provide more detailed information about Primidolol.

Scientific Research Applications

1. Neurological Applications

Primidolol is primarily recognized for its effectiveness in treating essential tremor. A study by Gunal et al. (2000) highlights its equivalency to alprazolam in treating this condition. This research underscores primidolol's potential in managing neurological disorders, particularly those involving tremors (Gunal, Afşar, Bekiroğlu, & Aktan, 2000).

2. Pharmacological Interactions

Primidolol's interaction with other drugs is a significant area of interest. For instance, Rindone and Mellen (2018) discussed an instance of warfarin resistance due to primidolol in a patient with essential tremor. This study provides insights into the complexities of drug interactions involving primidolol, which is critical for patient safety and effective medication management (Rindone & Mellen, 2018).

3. Therapeutic Guidelines and Usage

The American Academy of Neurology's guidelines on the treatment of essential tremor, as summarized by Armstrong (2012), include primidolol as a commonly used therapy. This reflects its established role in clinical practice for treating tremors, despite the fact that it may not be effective for all patients (Armstrong, 2012).

properties

IUPAC Name

1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-12-5-3-4-6-15(12)24-11-14(21)9-18-7-8-20-10-13(2)16(22)19-17(20)23/h3-6,10,14,18,21H,7-9,11H2,1-2H3,(H,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETPFDTUCPKFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CNCCN2C=C(C(=O)NC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40778-40-3 (hydrochloride)
Record name Primidolol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0043840
Record name Primidolol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Primidolol

CAS RN

67227-55-8
Record name Primidolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67227-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Primidolol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Primidolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-{[2-hydroxy-3-(2-methylphenoxy)propyl]amino}ethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIMIDOLOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
JM Faccini, E Irisarri, AM Monro - Toxicology, 1981 - Elsevier
The ß-adrenergic blocking agent, primidolol hydrochloride, was administered, mixed in the diet, to mice (CD-1, Charles River, France) for 18 months. Experimental groups comprised …
Number of citations: 20 www.sciencedirect.com
E Saltvedt, P Fauchald - Current Medical Research and Opinion, 1980 - Taylor & Francis
A study was carried out in 15 adult in-patients with moderately severe hypertension to investigate the eflcacy and safety of single and twice daily doses of primidolol (UK-11,443), a new …
Number of citations: 7 www.tandfonline.com
HL Elliott, K McLean, DJ Sumner… - Clinical …, 1981 - Wiley Online Library
… Concurrent propranolol 80 mg or primidolol 100 mg (a cardioselective β‐blocker) increased the severity and duration of the postural hypotensive response, with lowest mean systolic …
Number of citations: 64 ascpt.onlinelibrary.wiley.com
S Kamath, E Coutinho - Journal of Biosciences, 1996 - Springer
… For adimolol, amosulalol, bucindolol, carvedilol and primidolol which have one chiral center, both the R and S stereoisomers were studied, while for labetalol and medroxalol which …
Number of citations: 7 link.springer.com
J Levenson, AC Simon, ME Safar, JD Bouthier… - Circulation, 1985 - Am Heart Assoc
… selective 13,-receptor blocker primidolol, which has been used … injection of 10 mg of primidolol and 15 mg of propranolol … propranolol and four receiving primidolol at the same doses …
Number of citations: 12 www.ahajournals.org
JA Levenson, AC Simon, JE Zabludowski, ME Safar - Am J Nephrol, 1986 - karger.com
… Percent change from basal value of mean arterial pressure (MAP), cardiac output (CO) and brachial artery flow (BAF) after short-term administration of primidolol and propranolol in 2 …
Number of citations: 7 karger.com
PR Dwarakanath, K Abinaya, K Nagasathya… - Biomass Conversion …, 2022 - Springer
Parmotrema perlatum lichen is traditionally used as a spice in Indian households and also to treat diseases such as eczema, respiratory diseases, pulmonary diseases, and arthritis. …
Number of citations: 2 link.springer.com
SS Hussain, AA Al-Dakan, HY Aboul-Enein… - Mutation Research …, 1988 - Elsevier
… Neither primidolol nor ZAMI 1305 was tested for mutagenicity in the presen( study while … The mechanisms underlying genotoxicity and carcinogenicity of ZAMI 1305 and primidolol …
Number of citations: 9 www.sciencedirect.com
BG Main, H Tucker - Progress in medicinal chemistry, 1985 - Elsevier
… Primidolol is a cardioselective 8-blocker with no partial agonist activity, but it has some a-blocking … Other 8-blockers which have x-blockade as an ancillary property include primidolol, …
Number of citations: 55 www.sciencedirect.com
IA CH - Toxicology, 1981
Number of citations: 0

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